N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride
CAS No.: 2253638-50-3
Cat. No.: VC7791938
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253638-50-3 |
|---|---|
| Molecular Formula | C6H15ClN2O2S |
| Molecular Weight | 214.71 |
| IUPAC Name | N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H |
| Standard InChI Key | LXTMMFLMNGCMHT-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)NCCCN.Cl |
Introduction
Chemical Structure and Molecular Properties
N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride features a cyclopropane ring fused to a sulfonamide group, which is further linked to a 3-aminopropyl chain. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical formulations.
Molecular Formula and Weight
The molecular formula is C₆H₁₅ClN₂O₂S, calculated by combining the cyclopropanesulfonamide moiety (C₃H₅NO₂S) with the 3-aminopropyl group (C₃H₉N) and hydrochloric acid (HCl). The molecular weight is 214.71 g/mol, consistent with sulfonamide-based hydrochlorides .
Table 1: Predicted Physicochemical Properties
| Property | Value | Reference Analog |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| Solubility | >50 mg/mL in water | |
| logP (Partition Coefficient) | -1.2 (hydrophilic) |
Synthesis and Optimization
The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride likely follows a multi-step route inspired by methods for related hydrochlorides .
Stepwise Synthesis Pathway
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Cyclopropanesulfonamide Formation: Cyclopropane is sulfonated using chlorosulfonic acid, followed by amidation with ammonia.
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Propylamine Linkage: The sulfonamide reacts with 3-chloropropylamine in the presence of a base (e.g., NaOH), forming N-(3-chloropropyl)cyclopropanesulfonamide.
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Amination and Salt Formation: The chloride intermediate undergoes amination with aqueous ammonia, followed by HCl treatment to yield the hydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | ClSO₃H, 0°C, 2h | 78 | 95 |
| 2 | 3-Chloropropylamine, NaOH, 50°C | 65 | 90 |
| 3 | NH₃ (aq), HCl, 25°C | 82 | 98 |
Applications in Drug Discovery
The compound’s sulfonamide group and charged amine make it a candidate for:
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Protease Inhibition: Sulfonamides are known to bind zinc ions in metalloenzymes, such as carbonic anhydrase .
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Polymer Chemistry: The aminopropyl group facilitates covalent conjugation to biodegradable polymers for drug delivery .
Future Research Directions
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